4-Aminotetrahydropyran-4-carbonitrile Hydrochloride
Overview
Description
4-Aminotetrahydropyran-4-carbonitrile Hydrochloride is an organic compound with the molecular formula C6H11ClN2O. It is a white to yellow solid that is used in various chemical synthesis processes . This compound is known for its role as an aminating agent, which makes it valuable in organic synthesis .
Preparation Methods
The preparation of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride typically involves the aminating reaction of tetrahydro-2H-pyran-4-carbonitrile with ammonia. One common method includes reacting tetrahydro-2H-pyran-4-carbonitrile with ammonia gas under controlled conditions to yield the desired product . The reaction conditions often involve maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
4-Aminotetrahydropyran-4-carbonitrile Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Aminotetrahydropyran-4-carbonitrile Hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Aminotetrahydropyran-4-carbonitrile Hydrochloride involves its role as an aminating agent. It can donate an amino group to various substrates, facilitating the formation of new carbon-nitrogen bonds.
Comparison with Similar Compounds
4-Aminotetrahydropyran-4-carbonitrile Hydrochloride can be compared with similar compounds such as:
4-Aminotetrahydropyran-4-carbonitrile: The non-hydrochloride form, which has similar properties but different solubility and reactivity.
4-Aminotetrahydro-2H-pyran-4-carbonitrile: Another similar compound with slight variations in its chemical structure and reactivity.
The uniqueness of this compound lies in its hydrochloride form, which often enhances its solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
4-aminooxane-4-carbonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-5-6(8)1-3-9-4-2-6;/h1-4,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXPZAQNJHLAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006278-26-6 | |
Record name | 2H-Pyran-4-carbonitrile, 4-aminotetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006278-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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